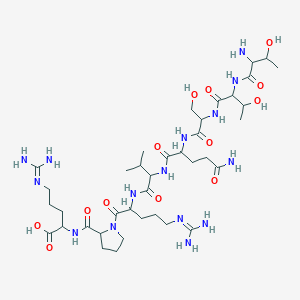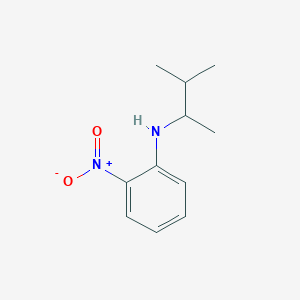![molecular formula C30H40O7 B12108690 (E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-(3-羟基-4,4,10,13,14-五甲基-7,11,15-三氧代-1,2,3,5,6,12,16,17-八氢环戊[a]菲-17-基)-2-甲基-4-氧代庚-5-烯酸是一种具有独特结构的复杂有机化合物。
准备方法
合成路线和反应条件
(E)-6-(3-羟基-4,4,10,13,14-五甲基-7,11,15-三氧代-1,2,3,5,6,12,16,17-八氢环戊[a]菲-17-基)-2-甲基-4-氧代庚-5-烯酸的合成通常涉及多步有机合成。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以确保高产率和纯度。可能采用诸如催化加氢、选择性氧化和先进的纯化方法(如色谱法)等技术来获得所需产物。
化学反应分析
反应类型
(E)-6-(3-羟基-4,4,10,13,14-五甲基-7,11,15-三氧代-1,2,3,5,6,12,16,17-八氢环戊[a]菲-17-基)-2-甲基-4-氧代庚-5-烯酸可以进行多种化学反应,包括:
氧化: 羟基可以被氧化成酮或羧酸。
还原: 酮基可以被还原成仲醇。
取代: 该化合物可以在羰基碳上发生亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄)。
取代: 胺和醇等亲核试剂可以在酸性或碱性条件下使用。
主要生成物
这些反应生成的主要产物取决于所用条件和试剂。例如,羟基氧化可能生成酮或羧酸,而酮基还原可能生成仲醇。
科学研究应用
(E)-6-(3-羟基-4,4,10,13,14-五甲基-7,11,15-三氧代-1,2,3,5,6,12,16,17-八氢环戊[a]菲-17-基)-2-甲基-4-氧代庚-5-烯酸在科学研究中具有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,以及作为药物开发的先导化合物。
工业: 用于生产特种化学品和材料。
作用机制
(E)-6-(3-羟基-4,4,10,13,14-五甲基-7,11,15-三氧代-1,2,3,5,6,12,16,17-八氢环戊[a]菲-17-基)-2-甲基-4-氧代庚-5-烯酸的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能会与酶或受体结合,调节其活性,并导致下游效应。所涉及的精确分子靶点和途径取决于特定应用和使用背景。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种具有类似官能团的更简单化合物,用于各种有机合成。
独特性
(E)-6-(3-羟基-4,4,10,13,14-五甲基-7,11,15-三氧代-1,2,3,5,6,12,16,17-八氢环戊[a]菲-17-基)-2-甲基-4-氧代庚-5-烯酸因其复杂的结构和多个官能团而独一无二,这些官能团提供了广泛的化学反应性和潜在应用。它能够进行各种化学反应并与生物靶点相互作用,使其成为研究和工业中的宝贵化合物。
属性
分子式 |
C30H40O7 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+ |
InChI 键 |
SXBOKJLQZQAVPU-XNTDXEJSSA-N |
手性 SMILES |
CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
规范 SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




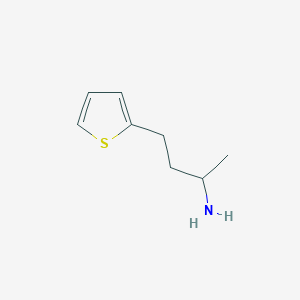
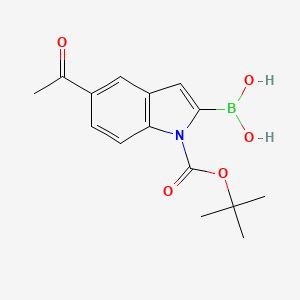
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
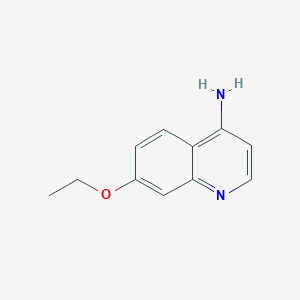
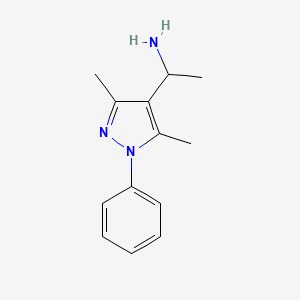

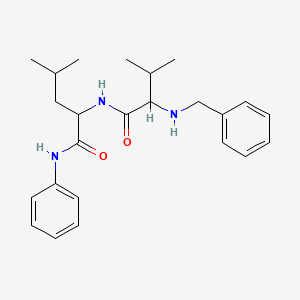

![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
